molecular formula C13H11BrO2S B12588451 Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate CAS No. 649569-64-2

Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate

Cat. No.: B12588451
CAS No.: 649569-64-2
M. Wt: 311.20 g/mol
InChI Key: NGOACXODJGLRTJ-UHFFFAOYSA-N
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Description

Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and thiophene moieties can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate is unique due to its specific combination of a bromophenyl group and an ester functional group attached to the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

649569-64-2

Molecular Formula

C13H11BrO2S

Molecular Weight

311.20 g/mol

IUPAC Name

methyl 2-[5-(4-bromophenyl)thiophen-2-yl]acetate

InChI

InChI=1S/C13H11BrO2S/c1-16-13(15)8-11-6-7-12(17-11)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3

InChI Key

NGOACXODJGLRTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(S1)C2=CC=C(C=C2)Br

Origin of Product

United States

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